

4,6-Difluorooxindole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4,6-Difluorooxindole

Cat. No.: B1359043

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Foreword: This document provides a comprehensive technical overview of **4,6-Difluorooxindole**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information from closely related oxindole derivatives to provide a predictive profile. All data presented should be considered in this context.

Chemical Identity and Physical Properties

4,6-Difluorooxindole, with the systematic IUPAC name 4,6-difluoro-1,3-dihydro-2H-indol-2-one, is a derivative of oxindole featuring two fluorine atoms on the benzene ring. The precise Chemical Abstracts Service (CAS) number for **4,6-Difluorooxindole** is not definitively available in public databases. PubChem has assigned it the Compound ID (CID) 21282037. A CAS number of 247564-57-4 has been associated with this compound, though it is not widely cited. For the closely related compound, 4,6-Difluoro-1H-indole-2,3-dione, the CAS number is 126674-93-9.

Table 1: Physicochemical Properties of **4,6-Difluorooxindole**

Property	Value	Source
Molecular Formula	C ₈ H ₅ F ₂ NO	PubChem
Molecular Weight	169.13 g/mol	PubChem
Exact Mass	169.03392011 Da	PubChem
Appearance	Solid (Predicted)	N/A
Melting Point	Not Available	N/A
Boiling Point	Not Available	N/A
Solubility	Not Available	N/A
XLogP3	1.3	PubChem (Computed)
Topological Polar Surface Area	29.1 Å ²	PubChem (Computed)
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	1	PubChem (Computed)

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **4,6-Difluorooxindole** is not readily available. The following tables provide predicted data based on the known spectral characteristics of similar fluorinated oxindole structures.

Table 2: Predicted ¹H NMR Spectral Data for **4,6-Difluorooxindole**

Chemical Shift (ppm)	Multiplicity	Assignment
~3.5	s	H at C3 (CH ₂)
~6.7	m	Aromatic H
~7.0	m	Aromatic H
~8.5	br s	NH

Table 3: Predicted ^{13}C NMR Spectral Data for **4,6-Difluorooxindole**

Chemical Shift (ppm)	Assignment
~36	C3
~100-145 (with C-F coupling)	Aromatic Carbons
~175	C2 (C=O)

Table 4: Predicted ^{19}F NMR Spectral Data for **4,6-Difluorooxindole**

Chemical Shift (ppm)	Assignment
-110 to -130	Aromatic Fluorines

Table 5: Predicted Mass Spectrometry Fragmentation for **4,6-Difluorooxindole**

m/z	Fragment
169	$[\text{M}]^+$
141	$[\text{M} - \text{CO}]^+$
113	$[\text{M} - \text{CO} - \text{CO}]^+$ or $[\text{M} - \text{CO} - \text{HCN}]^+$

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4,6-Difluorooxindole** is not published in readily accessible literature. However, general methods for the synthesis of substituted oxindoles can be adapted. One common approach is the intramolecular cyclization of an N-substituted α -haloacetamide.

General Experimental Protocol for the Synthesis of Substituted Oxindoles (Adapted):

- Preparation of the N-(3,5-difluorophenyl)-2-chloroacetamide precursor:

- To a solution of 3,5-difluoroaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) cooled in an ice bath, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine).
- Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the N-(3,5-difluorophenyl)-2-chloroacetamide.
- Intramolecular Friedel-Crafts Cyclization:
 - Add the N-(3,5-difluorophenyl)-2-chloroacetamide to a flask containing a Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride) in a high-boiling inert solvent (e.g., nitrobenzene, 1,2-dichloroethane).
 - Heat the mixture to a temperature typically between 80-140 °C for several hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
 - Purify the resulting solid by column chromatography or recrystallization to obtain **4,6-Difluorooxindole**.

Biological Activity and Signaling Pathways

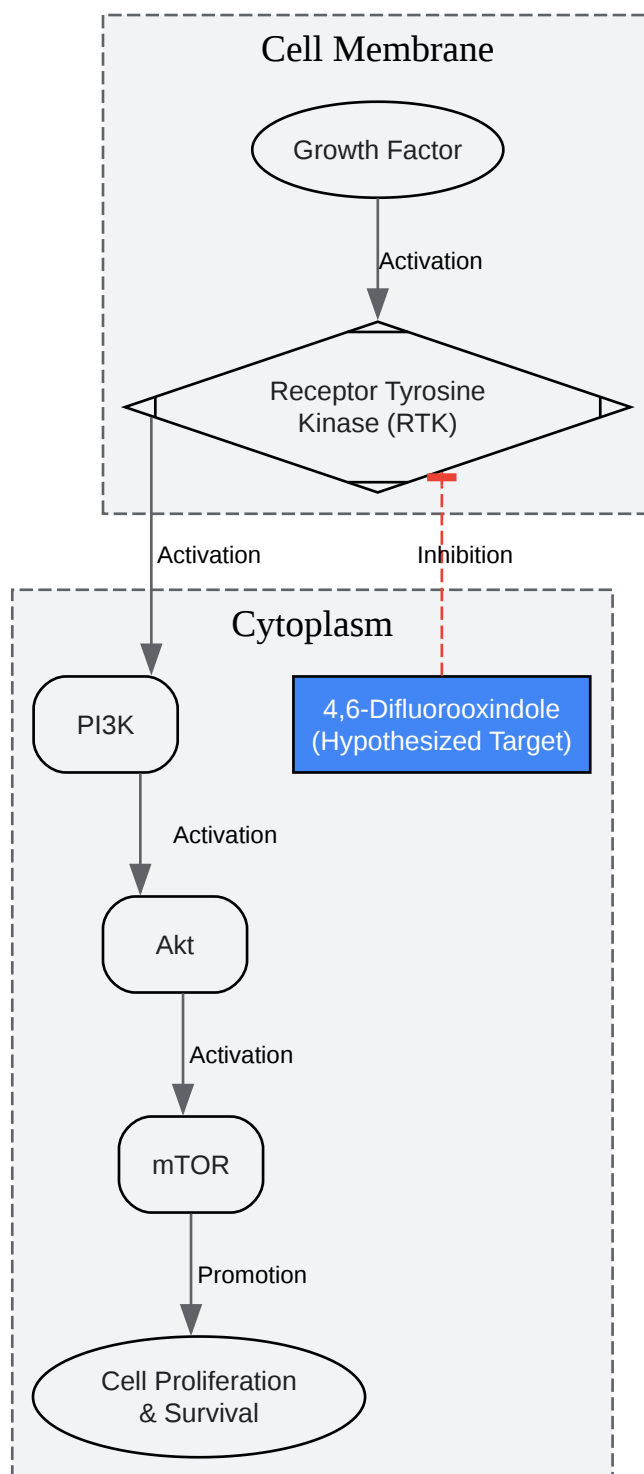
While no specific studies on the biological activity of **4,6-Difluorooxindole** have been identified, the oxindole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Substituted oxindoles are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Potential Signaling Pathways Modulated by Oxindole Derivatives:

Many oxindole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Based on the literature for related compounds, **4,6-Difluorooxindole** could potentially interact with pathways such as:

- **Kinase Signaling:** Oxindoles are known to be potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as intracellular kinases like Src and cyclin-dependent kinases (CDKs). Inhibition of these kinases can disrupt cancer cell proliferation and angiogenesis.
- **PI3K/Akt/mTOR Pathway:** This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some oxindole derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest.

Below is a generalized diagram illustrating a potential mechanism of action for an oxindole derivative targeting a receptor tyrosine kinase and the downstream PI3K/Akt/mTOR pathway.

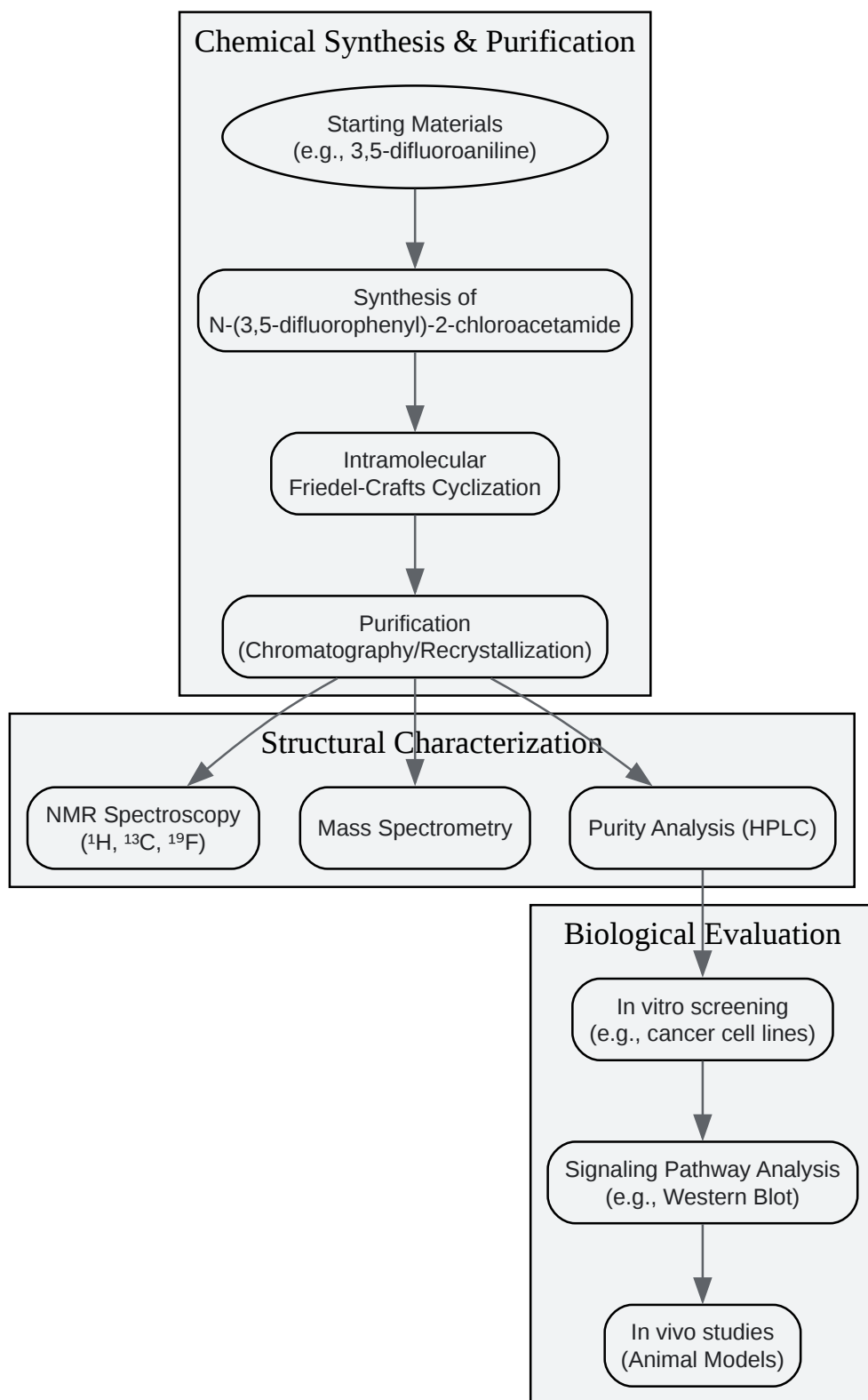


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Caption: Hypothesized signaling pathway targeted by **4,6-Difluorooxindole**.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel oxindole derivative like **4,6-Difluorooxindole**.



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- To cite this document: BenchChem. [4,6-Difluorooxindole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359043#4-6-difluorooxindole-cas-number-and-properties]

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